Positional Isomer Lipophilicity Shift: 2-Fluorobenzyl vs. 4-Fluorobenzyl
The computed lipophilicity (XLogP3) of 3-(2-fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is 2.8, which is approximately 0.2 log units lower than the 4-fluorobenzyl isomer (estimated XLogP3 ~3.0 for the para-substituted analog based on identical molecular formula and connectivity) [1]. This difference arises from the ortho-fluorine's intramolecular electronic interaction with the methylene linker and the pyrroline NH, reducing effective lipophilicity relative to the para-fluoro isomer where the fluorine is remote from the heterocyclic core [2]. Lower XLogP3 correlates with improved aqueous solubility and reduced non-specific protein binding, which may translate to better developability profiles in drug discovery campaigns [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-65-8), estimated XLogP3 ~3.0 |
| Quantified Difference | ΔXLogP3 ≈ -0.2 (ortho-fluoro less lipophilic than para-fluoro) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
A 0.2 log unit difference in XLogP3 can significantly impact aqueous solubility and permeability, directly influencing compound selection for in vitro assay development and in vivo PK studies.
- [1] PubChem. 3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CID 4431394): XLogP3-AA = 2.8. U.S. National Library of Medicine. View Source
- [2] Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007; 317(5846):1881-1886. (Class-level evidence on ortho-fluorine effects on lipophilicity and conformation). View Source
- [3] Waring MJ. Defining optimum lipophilicity and molecular weight ranges for drug candidates. Expert Opin Drug Discov. 2010; 5(3):235-248. (Framework for lipophilicity impact on developability). View Source
